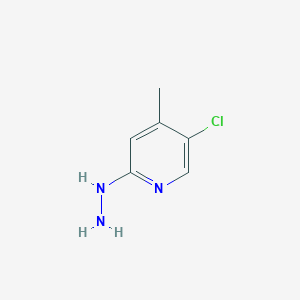
(5-Chloro-4-methylpyridin-2-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Hydrazines, in general, are highly reactive and can easily catch fire . Under acid conditions, hydrazine combines with p-Dimethylaminobenzaldehyde to form a yellow-colored azine complex .
Physical and Chemical Properties Analysis
“(5-Chloro-4-methylpyridin-2-yl)hydrazine” has a molecular weight of 157.6. Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results.
Scientific Research Applications
Synthesis of Novel Organic Compounds
- The compound has been used in the synthesis of indolylpyridazinone derivatives, which exhibited antibacterial activity (Abubshait, 2007).
- Employed in the preparation of heterocyclic compounds with expected biological activity, demonstrating antimicrobial and antifungal activities (Sayed et al., 2003).
- Utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showing antihypertensive α-blocking activity with low toxicity (Abdel-Wahab et al., 2008).
Anticancer and Antimicrobial Applications
- Involved in the creation of fused pyrazolo[1,5-a]pyrimidine compounds, with reported antibacterial, antifungal activities, and cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).
- Synthesis of thiadiazoles and thiazoles incorporating pyrazole moiety, which served as anticancer agents against the breast carcinoma cell line MCF-7 (Gomha et al., 2014).
Corrosion Inhibition
- The derivatives of hydrazine have shown to inhibit corrosion of mild steel in hydrochloric acid solutions, demonstrating their potential as corrosion inhibitors (Khaled, 2006).
Miscellaneous Applications
- Hydrazine and its derivatives, including chlorinated versions, are extensively used in various industries due to their properties as reducing agents, rocket fuels, and precursors to a wide array of chemicals. They play crucial roles in the synthesis of foaming agents, antioxidants, polymers, and pharmaceuticals (Schiessl, 2000).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(5-Chloro-4-methylpyridin-2-yl)hydrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the key interactions is with hydrazine-oxidizing enzymes, which are multiheme proteins involved in the oxidation of hydrazine . This interaction is crucial as it affects the enzyme’s activity and, consequently, the biochemical pathways it regulates. Additionally, this compound has been shown to interact with other biomolecules, such as cytochrome c, which acts as an electron acceptor in the oxidation process . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce alterations in cell cycle progression and apoptosis in certain cell lines . The compound’s impact on gene expression is particularly noteworthy, as it can lead to changes in the expression levels of genes involved in critical cellular functions. Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of hydrazine-oxidizing enzymes, thereby affecting the oxidation of hydrazine . Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and, consequently, its effects on cellular function. Long-term exposure to this compound has been observed to result in sustained alterations in cellular processes, such as prolonged changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including damage to vital organs and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence the synthesis and degradation of various metabolites by modulating the activity of key enzymes in these pathways . For instance, it can affect the metabolic flux of acylcarnitines, which are important markers in metabolic studies . By altering the activity of enzymes involved in acylcarnitine synthesis and degradation, this compound can impact the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biochemical activity and its effects on cellular function. Understanding the transport mechanisms and distribution patterns of this compound is crucial for optimizing its use in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and the cytoplasm . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
(5-chloro-4-methylpyridin-2-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUJWMPOADWCGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301714-09-9 |
Source


|
| Record name | 5-chloro-2-hydrazinyl-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


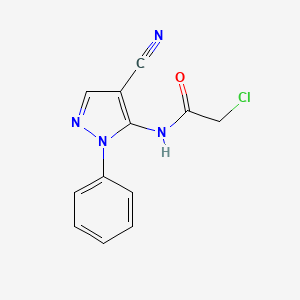
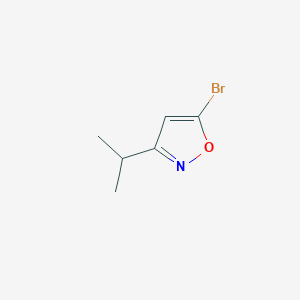
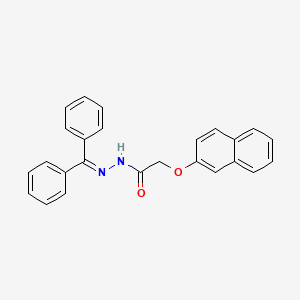
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2561313.png)
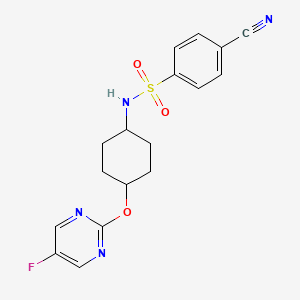
![3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2561315.png)
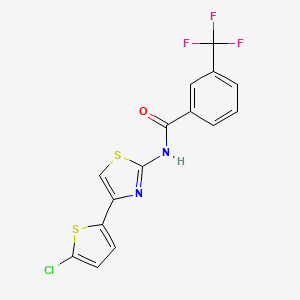
![tert-Butyl 7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2561318.png)
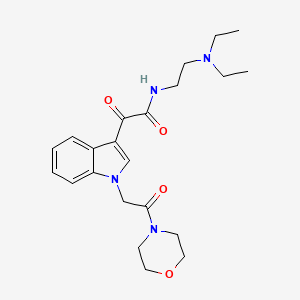
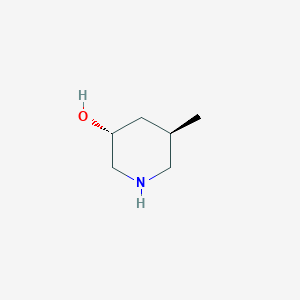
![N-(4-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2561323.png)

